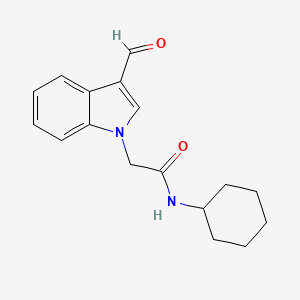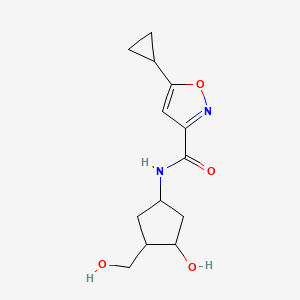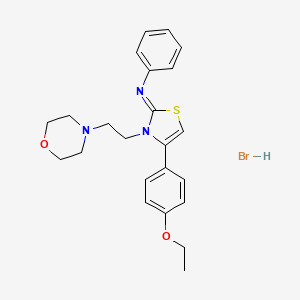
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One foundational aspect of the research involves the synthesis and structural characterization of related compounds. Studies have demonstrated the synthesis of various pyrazole derivatives, highlighting methodologies like microwave-assisted synthesis and the characterization of their crystal structures. These studies often involve analyzing the compounds' crystal packing, bond angles, and lengths through X-ray crystallography and spectroscopic methods (Jinhui Zhou et al., 2017)[https://consensus.app/papers/synthesis-crystal-structure-study-ethyl-zhou/aa72609a6f915e6f848d05b1e9dda24c/?utm_source=chatgpt].
Antioxidant, Antitumor, and Antimicrobial Activities
Research has also been focused on evaluating the biological activities of pyrazole derivatives. For instance, compounds synthesized through reactions involving active methylene reagents have been tested for antioxidant activity using assays like the DPPH test. Furthermore, their antitumor activity against liver and breast cell lines has been assessed, alongside their antibacterial and antifungal properties, revealing significant potential in medical applications (M. El‐Borai et al., 2013)[https://consensus.app/papers/microwaveassisted-synthesis-pyrazolopyridines-el‐borai/0828676d171454aca34f5fbda2c96534/?utm_source=chatgpt].
Catalytic Applications
Additionally, there's interest in the catalytic capabilities of pyrazole-based compounds. Studies have synthesized novel pyrazole derivatives and explored their use in oligomerization reactions, demonstrating the role of solvent and co-catalyst in product distribution. This research shows promise for industrial applications, particularly in polymer synthesis (George S. Nyamato et al., 2014)[https://consensus.app/papers/pyrazolylmethylpyridine-metal-complexes-catalysts-nyamato/48c013ba1888575f9e453f6ec4a10fc5/?utm_source=chatgpt].
Molecular Interactions and Tautomerism
Investigations into the molecular interactions and tautomerism of pyrazole derivatives have provided insights into their chemical behavior. For example, studies on NH-pyrazoles derived from curcuminoid structures have examined their tautomerism both in solution and solid states, contributing to our understanding of their chemical stability and potential applications in designing responsive materials (P. Cornago et al., 2009)[https://consensus.app/papers/tautomerism-curcuminoid-nhpyrazoles-cornago/05599c6543805dceb8285d8b87d04f8f/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-4-19-12(3)16(11(2)18-19)10-14-9-13-7-5-6-8-15(13)17(14)20/h5-8,10H,4,9H2,1-3H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNOOHCNGOZGEP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2573820.png)
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)

![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)



![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)

